2,3-Bis-(2'-Pyridyl)-5,6-dihydropyrazine
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Overview
Description
2,3-Bis-(2'-Pyridyl)-5,6-dihydropyrazine: is a heterocyclic organic compound with the molecular formula C14H12N4. It is known for its unique structure, which includes a pyrazine ring fused with two pyridine rings.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis-(2'-Pyridyl)-5,6-dihydropyrazine typically involves the reaction of 2-pyridyl hydrazine with 2,3-dichloropyrazine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, and the product is purified using column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 2,3-Bis-(2'-Pyridyl)-5,6-dihydropyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed:
Oxidation: Formation of pyrazine-2,3-dicarboxylic acid.
Reduction: Formation of 2,3-dihydro-5,6-di-2-pyridinylpyrazine.
Substitution: Formation of halogenated pyrazine derivatives.
Scientific Research Applications
Chemistry: 2,3-Bis-(2'-Pyridyl)-5,6-dihydropyrazine is used as a ligand in coordination chemistry. It forms complexes with various metal ions, which are studied for their catalytic and electronic properties .
Biology: In biological research, this compound is investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development .
Medicine: The compound’s potential therapeutic applications include its use as a scaffold for designing new drugs targeting specific enzymes and receptors .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials .
Mechanism of Action
The mechanism of action of 2,3-Bis-(2'-Pyridyl)-5,6-dihydropyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
2,3-Bis(2-pyridyl)pyrazine: Similar structure but lacks the dihydro functionality.
Tetra-2-pyridinylpyrazine: Contains four pyridine rings, offering different coordination properties.
3,6-Di-2-pyridyl-1,2,4,5-tetrazine: Contains a tetrazine ring, providing unique reactivity.
Uniqueness: 2,3-Bis-(2'-Pyridyl)-5,6-dihydropyrazine is unique due to its dihydro functionality, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Properties
CAS No. |
25005-95-2 |
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Molecular Formula |
C14H12N4 |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
5,6-dipyridin-2-yl-2,3-dihydropyrazine |
InChI |
InChI=1S/C14H12N4/c1-3-7-15-11(5-1)13-14(18-10-9-17-13)12-6-2-4-8-16-12/h1-8H,9-10H2 |
InChI Key |
QGRHYAPZGPPUEM-UHFFFAOYSA-N |
SMILES |
C1CN=C(C(=N1)C2=CC=CC=N2)C3=CC=CC=N3 |
Canonical SMILES |
C1CN=C(C(=N1)C2=CC=CC=N2)C3=CC=CC=N3 |
25005-95-2 | |
Origin of Product |
United States |
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